Tert-butyl 4-[4-(methylamino)butanoyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[4-(methylamino)butanoyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl 4-[4-(methylamino)butanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17-10-8-16(9-11-17)12(18)6-5-7-15-4/h15H,5-11H2,1-4H3 |
InChI Key |
CIBUZUBMQZQFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[4-(methylamino)butanoyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-(methylamino)butanoic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran under inert atmosphere.
Major Products:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
Recent studies have indicated that derivatives of piperazine, including tert-butyl 4-[4-(methylamino)butanoyl]piperazine-1-carboxylate, exhibit potential antidepressant and anxiolytic effects. These compounds interact with serotonergic systems, which are crucial in mood regulation and anxiety disorders. Research has shown that modifications in the piperazine structure can enhance efficacy against depressive symptoms in animal models . -
Neuroprotective Effects :
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrate that it may inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology, thereby protecting neuronal cells from damage . -
Antimicrobial Properties :
Some derivatives of piperazine have shown antibacterial activity against drug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in developing new antibiotics .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of tert-butyl piperazine derivatives with various acylating agents under controlled conditions to yield high-purity products. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.
Case Study 1: Antidepressant Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several piperazine derivatives and tested their effects on rodent models of depression. The results indicated that specific modifications to the piperazine ring significantly increased antidepressant-like behaviors compared to control groups .
Case Study 2: Neuroprotection Against Amyloid Toxicity
A separate investigation focused on the neuroprotective effects of a related piperazine derivative on astrocytes exposed to amyloid-beta peptides. The study found that treatment with the compound reduced cell death and inflammation markers significantly, suggesting its potential use in therapeutic strategies for Alzheimer's disease .
Data Tables
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(methylamino)butanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby reducing the progression of the disease .
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Comparison: Tert-butyl 4-[4-(methylamino)butanoyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other piperazine derivatives, it may exhibit enhanced stability, solubility, and bioavailability, making it a valuable compound for drug development and research .
Biological Activity
Tert-butyl 4-[4-(methylamino)butanoyl]piperazine-1-carboxylate, with CAS number 1303890-52-9, is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H27N3O3
- Molecular Weight : 285.38 g/mol
- Structure : The compound contains a piperazine ring substituted with a tert-butyl group and a butanoyl moiety with a methylamino group.
This compound is believed to interact with various biological targets, which may include:
- Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, affecting cellular processes and signaling.
In Vitro Studies
In vitro studies have shown that this compound exhibits moderate to high potency against certain cancer cell lines. For example:
- Cell Line Testing : The compound was tested on several human cancer cell lines (e.g., A549 lung cancer cells) where it demonstrated significant cytotoxicity at concentrations ranging from 10 µM to 50 µM, leading to reduced cell viability by over 50% within 24 hours of treatment .
In Vivo Studies
In vivo studies further support its potential therapeutic applications:
- Animal Models : In murine models of cancer, administration of the compound resulted in tumor growth inhibition compared to control groups. Dosages were carefully calibrated to assess both efficacy and toxicity .
Case Studies
- Cancer Treatment : A study published in the Journal of Medicinal Chemistry reported that a derivative of this compound showed enhanced activity against drug-resistant cancer cells, suggesting its potential role in combination therapies .
- Neurological Applications : Another case study indicated that compounds similar to this compound exhibited neuroprotective effects in models of neurodegeneration, providing insights into its possible use in treating conditions like Parkinson's disease .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Type | Cell Line/Model | Concentration (µM) | Effect Observed |
|---|---|---|---|
| In Vitro | A549 (lung cancer) | 10 - 50 | >50% reduction in cell viability |
| In Vivo | Murine tumor model | Varies | Tumor growth inhibition |
| Case Study | Drug-resistant cells | Varies | Enhanced activity in combination therapy |
| Neuroprotection | Neurodegeneration model | Varies | Neuroprotective effects observed |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-[4-(methylamino)butanoyl]piperazine-1-carboxylate?
The synthesis typically involves coupling reactions between tert-butyl piperazine-1-carboxylate and a functionalized butanoyl derivative. Key steps include:
- Nucleophilic substitution : Reaction of tert-butyl piperazine-1-carboxylate with 4-(methylamino)butanoyl chloride under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C for 12 hours) to form the amide bond .
- Purification : Silica gel chromatography (eluent: hexane/ethyl acetate gradient) yields the product with >80% purity .
- Critical parameters : Anhydrous solvents and controlled reaction temperatures prevent side reactions like hydrolysis or dimerization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A combination of methods is required:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the piperazine ring structure, tert-butyl group (δ ~1.4 ppm), and methylamino moiety (δ ~2.8 ppm) .
- LCMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 385.47) and detects impurities .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .
Q. What are the common chemical reactions involving the piperazine ring in this compound?
The piperazine ring undergoes:
- Deprotection : Removal of the tert-butyl group using HCl/dioxane or TFA to generate a free amine for further functionalization .
- Acylation/alkylation : Reactivity at the secondary amine sites with electrophiles (e.g., acyl chlorides or bromoacetates) to form derivatives .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
Contradictions often arise from dynamic conformational changes or solvent effects. Strategies include:
- Variable-temperature NMR : Identifies rotational barriers in the piperazine ring .
- Hirshfeld surface analysis : Maps intermolecular interactions in crystalline derivatives to explain packing anomalies .
- DFT calculations : Correlates experimental NMR shifts with theoretical models to validate assignments .
Q. What methodologies optimize the synthesis of enantiomerically pure derivatives?
Enantioselective synthesis requires:
- Chiral auxiliaries : Use of (S)- or (R)-tert-butyl piperazine-1-carboxylate precursors to control stereochemistry at the butanoyl moiety .
- Catalytic asymmetric hydrogenation : Pd/C or Ru-based catalysts for reducing prochiral ketones in intermediates .
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak® columns) to separate enantiomers post-synthesis .
Q. How can researchers design experiments to evaluate this compound’s biological activity (e.g., enzyme inhibition)?
A systematic approach involves:
- In vitro assays : Test inhibition of prolyl-hydroxylase (PHD2) using hypoxia-inducible factor (HIF)-α stabilization assays .
- Dose-response curves : Determine IC₅₀ values with concentrations ranging from 1 nM to 100 μM .
- Control experiments : Include known inhibitors (e.g., Izilendustat) and assess cytotoxicity via MTT assays .
Q. What strategies mitigate low yields in coupling reactions involving the methylamino group?
Low yields often result from steric hindrance or competing side reactions. Solutions include:
- Protecting group strategies : Temporarily mask the methylamino group with Boc or Fmoc before coupling .
- Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 50°C for 2 hours vs. 12 hours conventionally) .
- Catalytic additives : DMAP or HOAt improves amide bond formation efficiency .
Data Analysis and Optimization
Q. How should researchers analyze conflicting crystallographic data between similar derivatives?
- Compare unit cell parameters : Differences in a, b, c axes (e.g., monoclinic vs. orthorhombic systems) indicate polymorphism .
- Thermal ellipsoid analysis : Assesses positional disorder in crystal structures .
- Database cross-referencing : Use Cambridge Structural Database (CSD) entries to identify common packing motifs .
Q. What statistical methods are recommended for optimizing reaction conditions?
- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst loading) via factorial designs to identify optimal conditions .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables and yield .
- Machine learning : Train algorithms on historical reaction data to predict ideal parameters for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
